Cas no 2887-91-4 (Nor Doxepin Hydrochloride)

Nor Doxepin Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-Propanamine,3-(dibenz[b,e]oxepin-11(6H)-ylidene)-N-methyl-, hydrochloride (1:1)
- Nor Doxepin Hydrochloride
- Desmethyldoxepin (hydrochloride)
- N-Desmethyl Doxepin HCl
- Nor Doxepin Hydrochl
- Nordoxepin-d4HCl
- 11(6h)-(3-[methylamino]propylidene)dibenz[b,e]oxepine
- 11[6H]-[3-(METHYLAMINO)PROPYLIDENE]DIBENZ[B,E]OXEPINE HYDROCHLORIDE
- 1-Propanamine,3-dibenzb,eoxepin-11(6H)-ylidene-N-methyl-,hydrochloride
- 3-(Dibenz[b,e]oxepin-11(6H)-ylidene)-N-Methyl
- N-DesMethyldoxepin Hydrochloride
- N-DesMethyldoxepin-d3 Hydrochloride
- 4504-96-5
- 1-Propanamine, 3-dibenz(b,E)oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
- Nordoxepin (hydrochloride)
- N-Desmethyldoxepin hydrochloride; Nordoxepin hydrochloride
- PD040588
- CS-0018031
- (E)-desmethyldoxepin hydrochloride
- (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride (Doxepin Impurity)
- (E)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine Hydrochloride (Desmethyldoxepin Hydrochloride)
- (3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
- E82211
- J-017310
- Desmethyldoxepin hydrochloride, (E)-
- DTXSID30196369
- E-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride; N-Desmethyl (E)-Doxepin Hydrochloride; Doxepin Related Compound C as Hydrochloride; Doxepin Hydrochloride Impurity C as Hydrochloride; Doxepin Impurity C as Hydrochloride
- UNII-4VQL417S2G
- 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1)
- 1-Propanamine, 3-dibenz(b,E)oxepin-11(6H)-ylidene-N-methyl-, hydrochloride, (E)-
- Nordoxepin hydrochloride
- HY-100046
- 1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1), (3E)-
- 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-aminehydrochloride
- N-Desmethyl(Z)-DoxepinHydrochloride
- 4VQL417S2G
- CS-0179843
- 2887-91-4
- Q27260571
- N-Desmethyl (E)-Doxepin Hydrochloride
- 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride
- GNPPEZGJRSOKRE-QFHYWFJHSA-N
- DTXCID90118860
- (E)-3-(dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride
-
- MDL: MFCD00135797
- インチ: InChI=1S/C18H19NO.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10-;
- InChIKey: GNPPEZGJRSOKRE-QFHYWFJHSA-N
- SMILES: Cl.CNCC/C=C1/C2=CC=CC=C2COC2=CC=CC=C/12
計算された属性
- 精确分子量: 301.12300
- 同位素质量: 265.146664
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 3
- 複雑さ: 338
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3
- XLogP3: 3.8
じっけんとくせい
- 密度みつど: 1.134
- ゆうかいてん: 159-160°C
- Boiling Point: 420.8°Cat760mmHg
- フラッシュポイント: 174.5°C
- PSA: 21.26000
- LogP: 4.81310
Nor Doxepin Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N673500-10mg |
Nor Doxepin Hydrochloride |
2887-91-4 | 10mg |
$ 108.00 | 2023-09-06 | ||
TRC | N673500-25mg |
Nor Doxepin Hydrochloride |
2887-91-4 | 25mg |
$ 178.00 | 2023-09-06 | ||
TRC | N673500-250mg |
Nor Doxepin Hydrochloride |
2887-91-4 | 250mg |
$ 1386.00 | 2023-04-16 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR8923-50MG |
Nor Doxepin Hydrochloride |
2887-91-4 | 50mg |
¥5671.99 | 2024-12-26 | ||
TRC | N673500-1mg |
Nor Doxepin Hydrochloride |
2887-91-4 | 1mg |
$ 64.00 | 2023-04-16 | ||
Enamine | EN300-1719054-0.05g |
methyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine hydrochloride, Mixture of isomers |
2887-91-4 | 95% | 0.05g |
$628.0 | 2023-09-20 | |
Enamine | EN300-1719054-0.1g |
methyl(3-{9-oxatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ylidene}propyl)amine hydrochloride, Mixture of isomers |
2887-91-4 | 95% | 0.1g |
$757.0 | 2023-09-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-478771-2.5mg |
Nor Doxepin-d3 hydrochloride, |
2887-91-4 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AB35751-5mg |
3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride |
2887-91-4 | ≥98% | 5mg |
$57.00 | 2024-04-20 | |
1PlusChem | 1P002XD3-1mg |
1-Propanamine, 3-dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-, hydrochloride (1:1) |
2887-91-4 | ≥98% | 1mg |
$28.00 | 2025-02-19 |
Nor Doxepin Hydrochloride 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
Nor Doxepin Hydrochlorideに関する追加情報
Introduction to Nor Doxepin Hydrochloride (CAS No. 2887-91-4)
Nor Doxepin Hydrochloride, with the chemical formula C19H21NO·HCl, is a significant compound in the field of pharmaceutical chemistry and psychopharmacology. This compound is a derivative of doxepin, a tricyclic antidepressant (TCA), and has garnered attention for its unique pharmacological properties and therapeutic applications. As a hydrochloride salt, it enhances solubility and bioavailability, making it a valuable candidate for various clinical trials and drug formulations.
The chemical structure of Nor Doxepin Hydrochloride (CAS No. 2887-91-4) features a tricyclic core with an N-oxide substituent, which contributes to its stability and metabolic pathways. This structural feature is crucial in determining its interaction with neurotransmitter receptors, particularly serotonin and norepinephrine. The hydrochloride form ensures that the compound remains stable in aqueous solutions, facilitating its use in oral formulations and parenteral administration.
In recent years, Nor Doxepin Hydrochloride has been extensively studied for its potential in treating various neurological and psychiatric disorders. One of the most notable applications is its use as a sleep aid due to its sedative properties. Unlike some other sleep medications, Nor Doxepin Hydrochloride has a relatively short half-life, which reduces the risk of prolonged drowsiness or dependency upon discontinuation.
Recent clinical trials have demonstrated the efficacy of Nor Doxepin Hydrochloride in improving sleep quality in patients with insomnia. These studies have shown that it can significantly reduce sleep latency and increase total sleep time without causing excessive daytime sedation. The mechanism behind this effect is believed to be its ability to enhance serotonin reuptake, thereby reducing central nervous system activity during nighttime.
Beyond its primary application in sleep management, Nor Doxepin Hydrochloride has shown promise in treating chronic pain conditions. Its tricyclic structure allows it to interact with opioid receptors, providing analgesic effects comparable to some non-opioid pain medications. This dual functionality makes it an attractive option for patients who require both pain relief and sedation, such as those suffering from fibromyalgia or neuropathic pain.
The pharmacokinetics of Nor Doxepin Hydrochloride (CAS No. 2887-91-4) have been thoroughly investigated to optimize dosing regimens and minimize side effects. The compound is rapidly absorbed after oral administration, with peak plasma concentrations typically observed within 1-3 hours. Its metabolism primarily involves cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6, which play a critical role in its biotransformation.
One of the key considerations in using Nor Doxepin Hydrochloride is its potential for drug interactions due to its metabolism by multiple P450 enzymes. Patients taking medications that inhibit or induce these enzymes may experience altered plasma levels of Nor Doxepin Hydrochloride, leading to either increased toxicity or reduced efficacy. Therefore, thorough patient history evaluation and monitoring are essential when prescribing this compound.
The safety profile of Nor Doxepin Hydrochloride has been well-documented in multiple studies. Common side effects include drowsiness, dry mouth, constipation, and dizziness, which are generally mild and transient. However, rare but serious adverse effects such as arrhythmias or cognitive impairment have been reported in susceptible individuals. As such, healthcare providers must weigh the benefits against the risks when considering this medication for their patients.
Recent advancements in drug delivery systems have opened new possibilities for utilizing Nor Doxepin Hydrochloride more effectively. For instance, transdermal patches have been developed to provide controlled release over an extended period, reducing the need for frequent dosing and minimizing systemic side effects. These innovations are particularly beneficial for patients who require long-term treatment or have difficulty adhering to traditional oral formulations.
The role of Nor Doxepin Hydrochloride (CAS No. 2887-91-4) in mental health research continues to expand beyond its primary applications. Emerging evidence suggests that it may have neuroprotective properties, making it a potential candidate for treating neurodegenerative disorders such as Alzheimer's disease or Parkinson's disease. These findings are still preliminary but hold significant promise for future therapeutic developments.
In conclusion, Nor Doxepin Hydrochloride represents a versatile and well-studied compound with broad therapeutic potential. Its unique pharmacological properties make it an effective treatment for insomnia and chronic pain conditions while also showing promise in other neurological applications. As research progresses, new formulations and uses for this compound are likely to emerge, further solidifying its importance in modern medicine.
2887-91-4 (Nor Doxepin Hydrochloride) Related Products
- 113835-76-0(Olopatadine Methanol)
- 1376615-97-2(Olopatadine CarbaldehydeDISCONTINUED)
- 1668-19-5(3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine)
- 3607-18-9(1-Propanamine,3-dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-, (3Z)-)
- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)
- 2223031-99-8([5-(4-Fluorophenyl)-1,3-thiazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid)
- 13073-26-2(2-Iodo-6-nitrophenol)
- 1361715-93-6(2'-Bromomethyl-4'-chloro-2,6-dichloro-biphenyl)
- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 1897831-82-1(Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 7-bromo-6-methyl-)




